6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole
Description
Properties
IUPAC Name |
6-fluoro-3-(1-nitrosopiperidin-4-yl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c13-9-1-2-10-11(7-9)18-14-12(10)8-3-5-16(15-17)6-4-8/h1-2,7-8H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUKYDMMRNFDCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The synthesis begins with the preparation of the piperidine ring, which can be achieved by cyclization of appropriate precursors such as piperidine-4-carboxylic acid.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a nucleophilic substitution reaction using a fluorinating agent like 1,3-difluorobenzene.
Formation of the Benzo[d]isoxazole Core: The benzo[d]isoxazole core is constructed by cyclization of the intermediate product using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitroso group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Basic Information
- Chemical Name : 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole
- CAS Number : 2416230-38-9
- Molecular Formula : C12H12FN3O2
- Molecular Weight : 249.24 g/mol
Structural Characteristics
The compound features a benzo[d]isoxazole core with a fluorine atom and a nitrosopiperidine moiety, contributing to its unique properties and reactivity.
Medicinal Chemistry
This compound is primarily studied for its potential as a pharmaceutical agent. It is related to nitrosamines, which have been investigated for their biological activities. The compound's structure suggests it may interact with biological targets relevant to neuropharmacology and oncology.
Case Study: Neuropharmacological Activity
Research indicates that compounds similar to this compound exhibit activity against neurological disorders. For instance, studies have shown that derivatives can act on dopamine receptors, which are crucial for treating conditions like schizophrenia and Parkinson's disease.
Toxicology
Given its nitrosamine component, the compound is also significant in toxicological studies. Nitrosamines are known carcinogens, and understanding their behavior in biological systems is critical for risk assessment.
Case Study: Carcinogenicity Studies
Research has demonstrated that nitrosamines can lead to DNA damage in various cell types. Investigating the effects of this compound on cellular integrity provides insights into its safety profile and potential regulatory implications.
Pharmaceutical Analysis
The compound serves as a reference standard in analytical chemistry, particularly in the context of quality control for pharmaceuticals containing nitrosamines. Its use helps in monitoring impurity levels as per regulatory guidelines.
Table: Comparison of Analytical Methods for Nitrosamine Detection
| Method | Sensitivity | Specificity | Application Area |
|---|---|---|---|
| HPLC | High | Moderate | Drug formulation analysis |
| GC-MS | Very High | High | Environmental and food safety testing |
| LC-MS/MS | Very High | Very High | Comprehensive pharmaceutical testing |
Regulatory Compliance
The compound is involved in compliance with international guidelines regarding nitrosamine impurities in pharmaceuticals. It plays a role in ensuring that drug products meet safety standards set by agencies such as the FDA and EMA.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activities. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives (S1-S4)
The parent compound, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, and its derivatives (S1-S4) lack the nitroso group but share the benzo[d]isoxazole-piperidine scaffold. Key comparisons include:
- S1-S4 derivatives exhibit BBB penetration comparable to antipsychotic drugs, suggesting the parent scaffold is optimized for CNS targeting .
Comparison with Antimicrobial and Antioxidant Derivatives
Modifications to the piperidine ring yield derivatives with divergent biological activities:
- Thiourea/Urea Derivatives: Exhibited antimicrobial activity against Staphylococcus aureus (MIC: 12.5–25 µg/mL) and antioxidant properties (IC₅₀: 18–32 µM in DPPH assay) .
Bisthiourea Derivatives :
Comparison with Receptor-Targeted Analogues
- Replacement of Benzo[d]isoxazole Core :
- Linker Length Optimization :
Blood-Brain Barrier (BBB) Penetration
While S1-S4 derivatives demonstrated high BBB permeability (PAMPA assay: 59–65% recovery, comparable to warfarin) , the nitroso derivative’s penetration is unknown. Nitroso groups can enhance lipophilicity but may also increase metabolic clearance, necessitating further study.
Biological Activity
6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole, also known as N-Nitroso Paliperidone, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- Chemical Formula : C₁₂H₁₂FN₃O₂
- Molecular Weight : 249.24 g/mol
- CAS Number : 2416230-38-9
Biological Activity Overview
The compound's biological activity is primarily linked to its structural features, particularly the benzisoxazole moiety. Benzisoxazole derivatives are known for a wide range of pharmacological properties, including:
- Antipsychotic Effects : Research indicates that compounds containing benzisoxazole scaffolds can exhibit antipsychotic properties by acting on dopamine and serotonin receptors .
- Antimicrobial Activity : Studies have shown that derivatives of benzisoxazole possess antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-cancer Potential : Some benzisoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as anti-cancer agents .
Antipsychotic Activity
A study on benzisoxazole analogs revealed that modifications at the 6-position could significantly alter receptor affinity. For instance, certain substitutions increased affinity for dopamine D2 and D3 receptors while decreasing serotonin receptor interactions . This highlights the importance of structural modifications in enhancing therapeutic effects.
Antimicrobial Studies
In a study focusing on the antimicrobial properties of nitrogen-containing heterocycles, it was found that compounds similar to this compound exhibited significant activity against resistant bacterial strains. The mechanism involved interference with bacterial cell wall synthesis and protein production .
Cancer Cell Line Testing
Research involving human cancer cell lines demonstrated that certain benzisoxazole derivatives could induce apoptosis in cancer cells. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
Data Tables
Q & A
What are the common synthetic routes for 6-Fluoro-3-(1-nitrosopiperidin-4-yl)benzo[d]isoxazole, and what key reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclization of oxime intermediates under alkaline conditions. For example, refluxing oxime precursors (e.g., oxime-4) with aqueous potassium hydroxide (50% w/v) at elevated temperatures (6–7 hours) yields the benzisoxazole core via intramolecular cyclization. Key factors include:
- Reaction time and temperature : Prolonged reflux (~6.5 hours) ensures complete cyclization, but excessive heating may degrade nitrosamine groups.
- Purification : Extraction with dichloromethane followed by drying (MgSO₄) and vacuum concentration improves purity (>83% yield reported) .
- Nitrosation : The 1-nitrosopiperidinyl group is introduced via nitrosating agents (e.g., NaNO₂ in acidic conditions), requiring strict pH control to avoid over-nitrosation .
How is the compound characterized structurally, and what analytical techniques are essential for confirming its identity?
Basic Research Question
Structural confirmation relies on multimodal analytical approaches:
- NMR spectroscopy : ¹H/¹³C NMR identifies fluorine coupling patterns (e.g., ⁶J-F coupling in the benzisoxazole ring) and nitrosopiperidine proton environments.
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 249.25 for C₁₂H₁₂FN₃O₂) confirm stoichiometry .
- FT-IR : Bands at ~1520 cm⁻¹ (N=O stretch) and ~1600 cm⁻¹ (C=N/C=C) validate the nitrosamine and isoxazole groups .
- X-ray crystallography : Resolves regiochemistry of nitrosation and confirms piperidine ring conformation .
What are the primary biological assays used to evaluate the antimicrobial activity of its derivatives?
Basic Research Question
Derivatives are screened using standardized protocols:
- Minimum Inhibitory Concentration (MIC) : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiourea derivatives show MICs of 8–32 µg/mL, comparable to ciprofloxacin .
- Antioxidant assays : DPPH radical scavenging (IC₅₀ ~25–50 µM) and FRAP tests quantify redox activity, linked to enhanced antimicrobial efficacy .
- Biofilm inhibition : Crystal violet assays measure reduction in biofilm biomass (e.g., 40–60% inhibition at 16 µg/mL) .
How do structural modifications at specific positions affect the compound’s receptor binding affinities?
Advanced Research Question
SAR studies reveal critical modifications:
- Piperidine substitution : Replacing 1-nitrosopiperidine with phenylpiperazine reduces D₂/5-HT₁A receptor affinity by >50%, highlighting the nitrosamine’s role in hydrophobic interactions .
- Linker optimization : Extending alkyl linkers from three to four carbons improves D₂ receptor binding (Ki from 12 nM to 8 nM) but reduces 5-HT₂A affinity, suggesting steric trade-offs .
- Fluorine position : Moving the fluorine from C6 to C5 decreases BBB permeability (Log BB from 0.8 to 0.3) due to altered lipophilicity .
What strategies are employed to optimize the compound’s pharmacokinetic properties, such as BBB permeability?
Advanced Research Question
Key strategies include:
- PAMPA-BBB assays : Measure passive diffusion; derivatives with Log P ~2.5–3.0 exhibit >90% permeability, comparable to risperidone .
- Prodrug design : Esterification of the benzisoxazole hydroxyl group enhances solubility (e.g., phosphate prodrugs show 3-fold higher Cmax in rodent models) .
- In silico modeling : QSAR models prioritize derivatives with polar surface area <90 Ų and hydrogen bond donors ≤2 for optimal BBB penetration .
How can computational methods like molecular docking guide the design of derivatives with enhanced biological activity?
Advanced Research Question
Computational approaches include:
- Molecular docking (AutoDock/Vina) : Predict binding modes to targets like D₂ receptors. Nitrosopiperidine forms π-alkyl interactions with Phe382, while fluorine stabilizes Tyr373 via electrostatic contacts .
- ADMET prediction : Tools like SwissADME forecast metabolic stability (e.g., CYP2D6 inhibition risk) and prioritize derivatives with high GI absorption (>80%) .
- MD simulations : Reveal dynamic interactions (e.g., nitrosamine flexibility enhances 5-HT₁A binding over rigid analogs) .
What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?
Advanced Research Question
Scale-up issues and solutions:
- Nitrosation control : Batch-wise addition of NaNO₂ at 0–5°C prevents exothermic side reactions.
- Purification : Chromatography is replaced with recrystallization (ethanol/water) for cost efficiency, yielding >95% purity .
- Stability : Nitrosamine degradation under light necessitates amber glassware and inert packaging .
How is the compound utilized in hybrid molecule design for multitarget therapies?
Advanced Research Question
The benzisoxazole core is conjugated with pharmacophores like xanthenes or triazoles via:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links piperidinyl groups to xanthene hybrids, enhancing antiparasitic activity (IC₅₀ ~2 µM for P. falciparum) .
- Schiff base formation : Condensation with aldehydes yields imine derivatives with dual antipsychotic and anti-inflammatory effects (COX-2 inhibition ~70% at 10 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
